3-Propyl-1-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
3-Propyl-1-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a propyl group and a 1,2,4-oxadiazole moiety bearing a 4-(trifluoromethoxy)phenyl group. This structure combines electron-withdrawing (trifluoromethoxy, oxadiazole) and hydrophobic (propyl, aromatic) components, which may enhance its stability, bioavailability, and interaction with biological targets. The quinazoline-dione scaffold is known for diverse pharmacological activities, including enzyme inhibition and receptor modulation, while the oxadiazole group contributes to metabolic resistance and π-π stacking interactions in molecular recognition .
Properties
IUPAC Name |
3-propyl-1-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-4aH-quinazolin-1-ium-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N4O4/c1-2-11-27-19(29)15-5-3-4-6-16(15)28(20(27)30)12-17-25-18(26-32-17)13-7-9-14(10-8-13)31-21(22,23)24/h3-10,15H,2,11-12H2,1H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFYAMFEHAWTTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2C=CC=CC2=[N+](C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N4O4+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the soluble epoxide hydrolase (sEH) . sEH is an enzyme that plays a crucial role in the metabolism of fatty acids, particularly polyunsaturated fatty acids (PUFAs).
Mode of Action
The compound acts as an inhibitor of sEH . By inhibiting sEH, it prevents the conversion of anti-inflammatory and pain-resolving epoxy fatty acids (EpFAs) into their corresponding toxic and pro-inflammatory vicinal diols (dihydroxy-FAs).
Biochemical Pathways
The inhibition of sEH affects the metabolism of PUFAs . This results in an increase in the levels of EpFAs and a decrease in the levels of dihydroxy-FAs. The compound also affects the levels of other metabolites, such as 12-hydroxyeicosatetraenoic acid (12-HETE) and other 12/15-lipoxygenase metabolites.
Pharmacokinetics
It has been shown to accumulate in the spinal cords of experimental animals, which was correlated with plasma concentration. This suggests that the compound may have good bioavailability and can cross the blood-brain barrier.
Result of Action
The inhibition of sEH by the compound leads to a reduction in neuroinflammation and an acceleration of anti-inflammatory responses. This has been demonstrated in an animal model of multiple sclerosis (MS), where treatment with the compound significantly ameliorated experimental autoimmune encephalomyelitis (EAE) without affecting circulating white blood cell counts.
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules. For example, 1-trifluoromethoxyphenyl-3- (1-propionylpiperidin-4-yl) urea (TPPU), a soluble epoxide hydrolase (sEH) inhibitor, has been shown to interact with sEH, an enzyme involved in the metabolism of fatty acids.
Cellular Effects
The cellular effects of 3-Propyl-1-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione are currently unknown. Tppu, a compound with a similar structure, has been shown to have significant effects on cellular processes. For instance, TPPU has been found to protect the blood-brain barrier against ischemic injury by upregulating tight junction protein expression and mitigating apoptosis and inflammation.
Biological Activity
3-Propyl-1-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure combines a tetrahydroquinazoline core with an oxadiazole moiety, which is known for various pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 446.386 g/mol. The compound features a trifluoromethoxy group and an oxadiazole ring, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 446.386 g/mol |
| IUPAC Name | 3-propyl-1-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-4aH-quinazolin-1-ium-2,4-dione |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-inflammatory and anticancer agent.
Anti-inflammatory Activity
Research indicates that compounds containing the oxadiazole moiety exhibit anti-inflammatory properties. For instance, derivatives of 1,2,4-oxadiazoles have shown effectiveness in reducing inflammation without significant genotoxic effects . These findings suggest that 3-propyl derivatives may also possess similar anti-inflammatory capabilities.
Anticancer Potential
In vitro studies have demonstrated that compounds with similar structural features can inhibit cancer cell proliferation. The MTT assay revealed that several derivatives exhibit cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and K562 (leukemia) . The presence of the tetrahydroquinazoline structure in this compound may enhance its anticancer activity by interfering with cellular mechanisms involved in tumor growth.
Case Studies and Research Findings
Several studies have evaluated the biological activities of related compounds:
- Study on Oxadiazole Derivatives : A study reported that oxadiazole derivatives exhibited significant antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) was determined for various strains, showing promising results comparable to conventional antibiotics .
- Cytotoxicity Testing : In another study focusing on similar compounds, cytotoxicity was assessed using the MTT assay across multiple cancer cell lines. Results indicated that certain modifications to the oxadiazole structure could enhance anticancer properties while minimizing toxicity .
- Genotoxicity Assessment : The genotoxic potential of related compounds was evaluated through Ames tests and SOS Chromotests. Results showed no significant mutagenic activity for certain derivatives, suggesting a safer profile for therapeutic applications .
Scientific Research Applications
Biochemical Properties and Mechanisms
The compound is known to interact with soluble epoxide hydrolase (sEH), an enzyme involved in fatty acid metabolism. Inhibition of sEH can lead to modulation of metabolic pathways that are crucial for maintaining cellular homeostasis. Similar compounds have demonstrated protective effects on the blood-brain barrier and anti-inflammatory properties by upregulating tight junction proteins and mitigating apoptosis.
Research indicates that compounds with similar structures have been explored for their therapeutic potential in various diseases. For instance, the compound TPPU (a structural analog) has shown promise in protecting against ischemic injury and has been investigated for its anticonvulsant properties . The antioxidant and anti-inflammatory activities of related oxadiazole compounds further highlight the therapeutic avenues available for 3-Propyl-1-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione.
Case Study: Anticonvulsant Activity
A study demonstrated that a related oxadiazole compound provided robust protection against seizures induced by pentylenetetrazol (PTZ), suggesting a potential application in epilepsy treatment . This finding underscores the importance of exploring the neuroprotective effects of this compound in similar contexts.
Fluorescence Applications
The trifluoromethoxy group present in this compound has been utilized in fluorescence microplate evaluations. This application is significant for biochemical assays that require sensitive detection methods. The ability to modify fluorescence properties makes this compound valuable in drug discovery and biological research.
Table 2: Fluorescence Application Summary
| Application | Description |
|---|---|
| Method | Fluorescence microplate evaluation |
| Excitation Wavelength | 485 nm |
| Emission Wavelength | 525 nm |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Steric Effects : The bulky 4-(trifluoromethoxy)phenyl-oxadiazole group may hinder binding in enzyme active sites compared to smaller substituents (e.g., methoxyphenyl in ).
Critical Analysis of Divergences and Limitations
- Contradictions in Activity Predictions : While trifluoromethoxy groups generally improve metabolic stability, their steric effects may reduce binding efficiency compared to smaller substituents (e.g., methoxy in ). This trade-off necessitates experimental validation.
- Data Gaps: No direct pharmacological data exist for the target compound; inferences rely on structural parallels. For example, coumarin-pyrimidinone hybrids () exhibit fluorescence properties, but the target compound’s oxadiazole group may confer distinct spectroscopic or reactive behaviors.
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for improved yield and purity?
- Methodological Answer : Optimize reaction conditions using microwave-assisted synthesis to reduce reaction times and enhance efficiency, as demonstrated in oxadiazole derivatives (e.g., 60–80°C, 30–60 minutes under microwave irradiation) . Alternatively, reflux in polar aprotic solvents (e.g., DMF or DMSO) with bases like NaH or K₂CO₃ can improve cyclization steps, as seen in quinazoline-dione syntheses . Monitor progress via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to ensure intermediate formation and final purity .
Q. What analytical techniques are critical for structural characterization?
- Methodological Answer : Combine ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm proton environments and carbon frameworks, particularly for the oxadiazole and tetrahydroquinazoline moieties . FT-IR can validate functional groups (e.g., C=O at ~1700 cm⁻¹ for the dione). Mass spectrometry (HRMS) ensures molecular ion consistency. For crystallinity assessment, XRD is recommended if single crystals are obtainable .
Q. How can reaction discrepancies in yield or by-product formation be addressed?
- Methodological Answer : Variability often arises from solvent polarity (e.g., ethanol vs. DMF) or catalyst loading. For example, NaH in DMF may suppress hydrolysis of intermediates compared to K₂CO₃ . If by-products dominate, employ column chromatography (silica gel, gradient elution) or recrystallization (methanol/water) for purification . Document solvent ratios and temperatures systematically to identify optimal conditions .
Advanced Research Questions
Q. What computational strategies predict the compound’s bioactivity?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) to assess binding affinity and orientation. Use the Glide SP protocol for scoring, focusing on hydrogen bonds with active-site residues (e.g., His310, Leu376) . Validate predictions with MD simulations (GROMACS, 100 ns) to evaluate complex stability. Compare results with structurally similar triazole-thiadiazole hybrids showing antifungal activity .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Synthesize analogs with modifications to the (i) oxadiazole substituents (e.g., replacing trifluoromethoxy with methoxy) and (ii) propyl chain length. Test against biological targets (e.g., microbial growth inhibition assays) to correlate substituent effects with activity. For example, highlights that electron-withdrawing groups on aryl rings enhance antimicrobial potency in thiazolidinone derivatives . Use PLS regression or CoMFA to model activity trends .
Q. What in vitro models are suitable for evaluating pharmacological potential?
- Methodological Answer : Prioritize CYP450 inhibition assays (e.g., CYP3A4/CYP2D6) to assess metabolic stability. For antimicrobial activity, use microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Cytotoxicity can be screened via MTT assays on HEK-293 or HepG2 cells . Include positive controls (e.g., fluconazole for antifungal tests) and report IC₅₀/EC₅₀ values with 95% confidence intervals.
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer : Cross-validate assays in independent labs using standardized protocols (e.g., identical cell lines, incubation times). For instance, discrepancies in IC₅₀ values may stem from variations in serum concentration (e.g., 5% vs. 10% FBS in cell culture) . Analyze batch-to-batch purity via HPLC-UV (>95% purity threshold) and confirm stereochemistry if applicable (e.g., CD spectroscopy for chiral centers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
